3-(Methoxymethyl)-1H-indole-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Analysis Scaffold Selection

Sourcing indole-5-carboxylic acid derivatives with the correct substitution pattern is critical for reproducible SAR and API development. Positional isomer mixtures introduce failed syntheses and irreproducible biological results. • Confirmed C-3 MOM substitution: free indole N-H enables N-functionalization while the C-3 MOM group remains stable under basic conditions and cleavable under acidic conditions. • Verified ≥95% purity supports reproducible process development and biological screening. • Serves as a privileged intermediate for cPLA2α inhibitor lead optimization programs.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 1891114-35-4
Cat. No. B2662051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-1H-indole-5-carboxylic acid
CAS1891114-35-4
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCOCC1=CNC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c1-15-6-8-5-12-10-3-2-7(11(13)14)4-9(8)10/h2-5,12H,6H2,1H3,(H,13,14)
InChIKeyOTEWLZAFBHUUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxymethyl)-1H-indole-5-carboxylic acid (CAS 1891114-35-4) — Procurement-Relevant Baseline Properties and Core Scaffold Identity


3-(Methoxymethyl)-1H-indole-5-carboxylic acid (CAS 1891114-35-4) is a substituted indole-5-carboxylic acid derivative with molecular formula C11H11NO3 and molecular weight 205.21 g/mol [1]. The compound features a methoxymethyl (-CH2OCH3) group at the indole C-3 position and a carboxylic acid (-COOH) functionality at C-5. Computed physicochemical parameters include XLogP3 = 1.2, topological polar surface area = 62.3 Ų, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 3 [1]. The compound is commercially available with typical purity specifications of ≥95% and is supplied exclusively for research purposes .

Why 3-(Methoxymethyl)-1H-indole-5-carboxylic acid Cannot Be Substituted with N-Protected or 2-Carboxylic Acid Analogs


Indole carboxylic acid derivatives bearing methoxymethyl substituents are not interchangeable in synthetic or screening workflows. The substitution position of the methoxymethyl group — at N-1, C-2, or C-3 — dictates fundamentally different reactivity profiles, protection/deprotection behavior, and downstream derivatization potential. For 1-(methoxymethyl)-1H-indole-5-carboxylic acid (CAS 739365-17-4), the N-MOM group serves as an N-protecting moiety that alters indole N-H hydrogen bonding capability and requires distinct deprotection conditions . Conversely, the C-3 methoxymethyl substitution in the target compound leaves the indole N-H free for subsequent functionalization while the C-3 substituent may influence the electronic character of the pyrrole ring and modulate metabolic stability [1]. Generic substitution without verifying substitution pattern-specific reactivity introduces risks of failed synthetic routes, unexpected deprotection outcomes, and irreproducible biological results.

Quantitative Differentiation Evidence: 3-(Methoxymethyl)-1H-indole-5-carboxylic acid vs. Closest Positional Isomers


C-3 vs. N-1 Methoxymethyl Substitution: Computed Lipophilicity and Electronic Descriptor Divergence

The C-3 methoxymethyl substituted target compound (CAS 1891114-35-4) exhibits computed physicochemical descriptors that differ systematically from the N-1 substituted isomer (CAS 739365-17-4). The target compound has XLogP3 = 1.2, hydrogen bond donor count = 2 (indole N-H plus carboxylic acid O-H), and hydrogen bond acceptor count = 3 [1]. In contrast, the N-1 substituted isomer has a predicted pKa of 4.35 ± 0.30 and lacks the indole N-H hydrogen bond donor, fundamentally altering its intermolecular interaction profile .

Medicinal Chemistry Physicochemical Property Analysis Scaffold Selection

C-5 Carboxylic Acid vs. C-2 Carboxylic Acid Regioisomer: Synthetic Utility Divergence

The target compound (C-5 carboxylic acid) and 3-(methoxymethyl)-1H-indole-2-carboxylic acid (CAS 2792186-09-3) are regioisomers differing only in carboxylic acid position (C-5 vs. C-2). The C-2 carboxylic acid isomer is commercially offered at 95% purity with pricing of approximately $202 per 50 mg [1]. The C-5 regioisomer (target compound) is offered at 95% purity with pricing of approximately €274 per 25 mg . The differential pricing reflects distinct synthetic accessibility and market demand driven by divergent downstream applications.

Organic Synthesis Building Block Selection Indole Derivatization

3-Position Substitution Criticality: Class-Level Evidence from cPLA2α Inhibitor SAR Studies

Structure-activity relationship (SAR) studies on 1-(2-oxopropyl)indole-5-carboxylic acid derivatives demonstrate that substituents at the indole 3-position significantly modulate inhibitory potency against cytosolic phospholipase A2α (cPLA2α), aqueous solubility, and metabolic stability [1]. While the target compound (3-methoxymethyl substituted) has not been directly evaluated in these assays, the class-level SAR establishes that the C-3 position is a critical determinant of biological and physicochemical performance. The unsubstituted indole-5-carboxylic acid scaffold (no C-3 substituent) and derivatives with varying C-3 groups exhibit distinct property profiles [1].

Structure-Activity Relationship Drug Discovery cPLA2α Inhibition

C-3 MOM vs. Hydroxymethyl Analog: Differentiated Downstream Derivatization Pathways

The methoxymethyl (MOM) group at C-3 of the target compound provides distinct synthetic utility compared to the hydroxymethyl analog 3-(hydroxymethyl)-1H-indole-5-carboxylic acid. The MOM group functions as a protected hydroxymethyl moiety that can be selectively deprotected to reveal the free alcohol, enabling orthogonal protection strategies [1]. In contrast, the free hydroxymethyl group requires separate protection before undertaking transformations that would otherwise react with the alcohol functionality .

Protecting Group Strategy Synthetic Chemistry Indole Functionalization

Validated Application Scenarios for 3-(Methoxymethyl)-1H-indole-5-carboxylic acid Based on Differential Evidence


Medicinal Chemistry: Scaffold for cPLA2α Inhibitor Lead Optimization Requiring C-3 SAR Exploration

The target compound serves as a privileged intermediate for synthesizing 1-(2-oxopropyl)indole-5-carboxylic acid-based cPLA2α inhibitors. Class-level SAR evidence establishes that C-3 substituents on the indole-5-carboxylic acid scaffold directly modulate inhibitory potency, solubility, and metabolic stability [1]. The C-3 methoxymethyl group provides a defined starting point for SAR expansion — either retained as a modulating substituent or deprotected to the hydroxymethyl derivative for subsequent functionalization. Procurement of the exact C-3 MOM substituted compound ensures that SAR data generated during lead optimization is attributable to a single, well-defined substitution pattern rather than confounding positional isomer mixtures.

Organic Synthesis: Orthogonal Protection Strategy Employing C-3 MOM as Masked Hydroxymethyl

The target compound is uniquely suited for multistep synthetic routes requiring orthogonal protection of the C-3 alcohol functionality. The MOM group at C-3 remains stable under basic and many nucleophilic conditions while being selectively cleavable under acidic conditions or with specific reagents such as BiCl3 [1]. The free indole N-H (HBD = 2) [2] remains available for N-alkylation, N-arylation, or N-acylation without competing with the protected C-3 position. This orthogonal protection profile differentiates the compound from the N-1 MOM isomer (CAS 739365-17-4), which would block indole nitrogen functionalization.

Chemical Biology: Reference Standard for C-5 Carboxylic Acid Indole Library Screening

The compound is appropriate as a defined reference standard in indole-focused chemical library screening programs. Its distinct C-5 carboxylic acid regioisomerism differentiates it from the C-2 carboxylic acid analog (CAS 2792186-09-3), which carries a 2.7× lower commercial price differential but offers different hydrogen-bonding geometry and distinct metal-chelating properties [1][2]. Procurement of the C-5 regioisomer is indicated when the target binding site or synthetic plan specifically requires a C-5 carboxylic acid presentation, as observed in numerous bioactive indole-5-carboxylic acid derivatives including cPLA2α inhibitors and Mcl-1 inhibitors [3].

Process Chemistry: Route Scouting for Indole-5-carboxylic Acid-Derived API Intermediates

The target compound is suitable for route scouting studies in the development of indole-5-carboxylic acid-derived active pharmaceutical ingredients (APIs). The compound's computed XLogP3 of 1.2 and topological polar surface area of 62.3 Ų [1] provide baseline physicochemical parameters for predicting chromatographic behavior, crystallization conditions, and potential salt formation during process development. The C-5 carboxylic acid moiety enables direct amide coupling, esterification, and other standard carboxylic acid transformations without requiring protecting group manipulation at C-5. Procurement of material with verified 95% minimum purity [2] supports reproducible process development activities.

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